Cas no 886547-96-2 (3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine)

3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine structure
886547-96-2 structure
Product Name:3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine
CAS No:886547-96-2
MF:C17H11ClN4O2S
MW:370.81284070015
CID:1926783
PubChem ID:59596028
Update Time:2025-04-21

3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine
    • AC1LEJU1
    • HMS1527O09
    • 2-(phenylsulfanyl)ethyl phenyl sulfone
    • (2-phenylsulfanyl-ethanesulfonyl)-benzene
    • 1-benzenesulfonyl-2-phenylsulfanyl-ethane
    • CTK0J1399
    • 3-(2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 1-benzenesulfonyl-3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
    • Maybridge4_002429
    • phenyl 2-(phenylsulfanyl)ethyl sulfone
    • 1-Benzolsulfonyl-2-phenylmercapto-aethan
    • 1H-PYRROLO[2,3-B]PYRIDINE, 3-(2-CHLORO-4-PYRIMIDINYL)-1-(PHENYLSULFONYL)-
    • AQ-917
    • SCHEMBL1049733
    • DB-303769
    • 1-benzenesulfonyl-3-(2-chloro-pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
    • KOMSTGJUEZLNGL-UHFFFAOYSA-N
    • 886547-96-2
    • 1H-Pyrrolo[2,3-b]pyridine,3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-
    • Inchi: 1S/C17H11ClN4O2S/c18-17-20-10-8-15(21-17)14-11-22(16-13(14)7-4-9-19-16)25(23,24)12-5-2-1-3-6-12/h1-11H
    • InChI Key: KOMSTGJUEZLNGL-UHFFFAOYSA-N
    • SMILES: ClC1=NC=CC(C2=CN(C3C2=CC=CN=3)S(C2C=CC=CC=2)(=O)=O)=N1

Computed Properties

  • Exact Mass: 370.0291245Da
  • Monoisotopic Mass: 370.0291245Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 86.1Ų

3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine Related Literature

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